![molecular formula C20H13Cl2F3N2O2 B2596578 (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine CAS No. 1092346-35-4](/img/structure/B2596578.png)

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

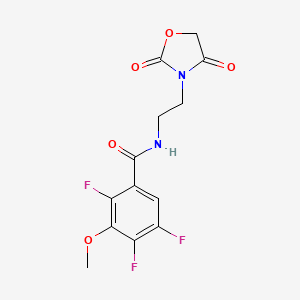

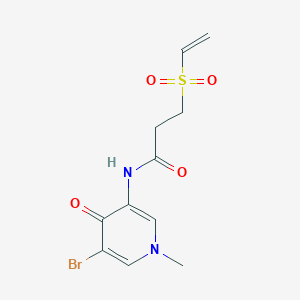

This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chloro group attached. It also contains a phenyl ring with a methoxy group attached .Aplicaciones Científicas De Investigación

Transformation of Heterocyclic Reversible Monoamine Oxidase-B Inactivators

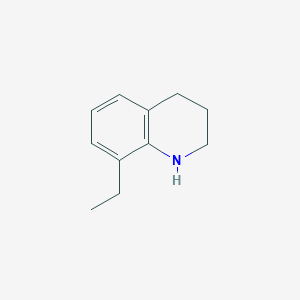

Research on heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators highlights the transformation into irreversible inactivators through N-methylation. This process is exemplified by compounds including a secondary amine, known for potent time-dependent irreversible inactivation of MAO-B. The study indicates that primary amine analogues of these derivatives are reversible inhibitors of MAO-B, while secondary and tertiary amine analogues are time-dependent irreversible inhibitors. This transformation suggests a stabilizing stereoelectronic effect on the enzyme adduct caused by N-methylation, which is critical for the design of targeted MAO-B inhibitors (Ding & Silverman, 1993).

Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues

Another study explores the chlorine-methyl (Cl-Me) exchange rule in isomorphous structures, highlighting the synthesis and disorder treatment in methyl- and chloro-substituted small heterocyclic analogues. This research contributes to our understanding of molecular structure and disorder in heterocyclic chemistry, emphasizing the challenges of detecting isomorphism in data-mining due to extensive disorder (Rajni Swamy et al., 2013).

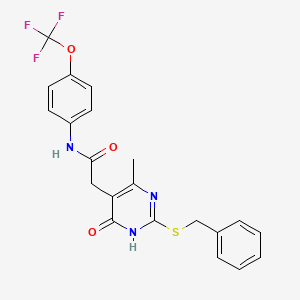

Novel Quinazolinone Derivatives and Antimicrobial Activity

The synthesis and antimicrobial evaluation of novel quinazolinone derivatives demonstrate the compound's interaction with primary aromatic and heterocyclic amines. This study emphasizes the potential of quinazolinone derivatives in developing new antimicrobial agents, showcasing a broad range of reactivity and utility in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).

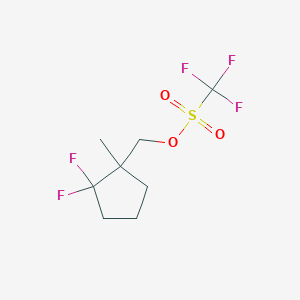

Cyclohexene Oxide/Carbon Dioxide Copolymerization

Research on cyclohexene oxide and carbon dioxide copolymerization catalyzed by chromium(III) amino-bis(phenolato) complexes opens new avenues in polymer chemistry. This study not only advances our understanding of copolymerization processes but also emphasizes the role of specific catalysts in producing polycarbonates with low molecular weight and narrow dispersity. The findings have significant implications for the development of sustainable materials and environmental chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O2/c21-16-5-1-14(2-6-16)12-28-27-10-13-3-7-17(8-4-13)29-19-18(22)9-15(11-26-19)20(23,24)25/h1-11H,12H2/b27-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGFVFWLYFQUCD-YPXUMCKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2596503.png)

![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)

![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)

![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)

![[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride](/img/structure/B2596518.png)